4'-Chloro-2,3'-biquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62738-02-7 |
|---|---|
Molecular Formula |
C18H11ClN2 |
Molecular Weight |
290.7 g/mol |
IUPAC Name |
4-chloro-3-quinolin-2-ylquinoline |
InChI |
InChI=1S/C18H11ClN2/c19-18-13-6-2-4-8-16(13)20-11-14(18)17-10-9-12-5-1-3-7-15(12)21-17/h1-11H |
InChI Key |
LLDFNCXCPQISSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C4=CC=CC=C4N=C3)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 4 Chloro 2,3 Biquinoline
Electrophilic Substitution Reactions on the Biquinoline Core
Electrophilic substitution reactions on the biquinoline core of 4'-Chloro-2,3'-biquinoline are anticipated to occur preferentially on the carbocyclic (benzene) rings of the quinoline (B57606) moieties. This is due to the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring, which deactivates it towards electrophilic attack. Within the quinoline system, positions 5 and 8 are generally the most favored sites for electrophilic substitution due to the stability of the resulting sigma complexes.
While specific studies on the electrophilic substitution of this compound are not extensively documented, the general principles of quinoline chemistry suggest that reactions such as nitration, halogenation, and sulfonation would proceed at the 5'- and 8'-positions of the chloro-substituted quinoline ring, and the corresponding 5- and 8-positions of the unsubstituted quinoline ring. The directing effect of the chloro group and the interplay between the two quinoline rings would influence the precise regioselectivity of these transformations.
Nucleophilic Substitution Reactions Involving the Chloro Substituent
The chloro substituent at the 4'-position of the biquinoline core is a key site for nucleophilic substitution reactions. The electron-withdrawing effect of the adjacent nitrogen atom activates the C4'-position towards attack by nucleophiles. This reactivity is a cornerstone of the functionalization of 4'-chloroquinoline derivatives. researchgate.netmdpi.com
A variety of nucleophiles can be employed to displace the chloride ion, leading to a diverse range of substituted biquinolines. Common nucleophiles include amines, alkoxides, and thiolates. For instance, the reaction of 4'-chloroquinolines with amines is a widely used method for the synthesis of 4'-aminoquinoline derivatives, which are of significant interest in medicinal chemistry. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions on 4'-Chloroquinoline Derivatives
| Nucleophile | Reagent Example | Product Type | Reference |
| Amine | Aniline (B41778) | 4'-Anilinoquinoline | nih.gov |
| Alkoxide | Sodium Methoxide | 4'-Methoxyquinoline | researchgate.net |
| Thiolate | Sodium Thiophenoxide | 4'-(Phenylthio)quinoline | researchgate.net |
| Azide | Sodium Azide | 4'-Azidoquinoline | researchgate.net |
The reaction conditions for these substitutions can vary depending on the nucleophilicity of the attacking species and the presence of other substituents on the biquinoline ring. In many cases, the reactions are carried out in a suitable solvent at elevated temperatures. The mechanism of these reactions typically proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient C4'-position before the chloride leaving group is expelled. researchgate.net
Oxidation Reactions (e.g., to N-oxides)
The nitrogen atoms within the biquinoline scaffold are susceptible to oxidation, leading to the formation of N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA). nih.gov The resulting N-oxides are valuable intermediates in organic synthesis, as the N-oxide functionality can activate the quinoline ring for further reactions and can be subsequently removed if desired.
In the case of this compound, oxidation would be expected to occur at one or both of the quinoline nitrogen atoms. The electronic effects of the chloro substituent and the biquinoline linkage may influence the relative reactivity of the two nitrogen atoms towards oxidation.
Reduction Reactions (e.g., to Dihydroquinolines)
The quinoline rings of this compound can undergo reduction to form dihydroquinoline derivatives. Catalytic hydrogenation is a common method for this transformation, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The conditions of the reduction (e.g., hydrogen pressure, temperature, and catalyst choice) can influence the extent of reduction, potentially leading to tetrahydroquinoline or even fully saturated decahydroquinoline (B1201275) products.
Reductive dechlorination of the chloro-substituent can also occur under certain catalytic hydrogenation conditions, leading to the formation of the corresponding des-chloro biquinoline derivative. uky.edu The choice of catalyst and reaction conditions is therefore crucial in achieving the desired reduction product.
Selective Functionalization and Derivatization at the Biquinoline Moiety
The this compound scaffold offers multiple sites for selective functionalization and derivatization. Beyond the nucleophilic substitution at the 4'-position, modern cross-coupling reactions provide powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly valuable for the functionalization of chloroarenes. These reactions would allow for the introduction of aryl, vinyl, and alkynyl groups at the 4'-position of the biquinoline core. nih.gov Furthermore, directed C-H activation methodologies have emerged as a powerful strategy for the regioselective functionalization of quinoline rings, offering the potential to introduce substituents at various positions on the biquinoline framework. nih.gov
Investigating Reaction Mechanisms and Intermediates in Biquinoline Chemistry
The study of reaction mechanisms and the identification of intermediates are crucial for understanding and optimizing the chemical transformations of this compound. For nucleophilic aromatic substitution reactions at the 4'-position, the formation of a Meisenheimer-like intermediate is a key mechanistic feature. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure of the reactants, intermediates, and transition states, helping to rationalize the observed regioselectivity and reactivity. nih.gov
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the characterization of reaction products and the identification of transient intermediates. In situ monitoring of reactions can provide real-time information about the reaction progress and the formation of intermediates, contributing to a deeper understanding of the underlying reaction pathways.
Advanced Characterization and Spectroscopic Analysis of 4 Chloro 2,3 Biquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).
For 4'-Chloro-2,3'-biquinoline, ¹H and ¹³C NMR spectra would provide a detailed map of the carbon and hydrogen framework.
¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to show a complex series of signals in the aromatic region (typically between 7.0 and 9.0 ppm). Due to the linkage of the two quinoline (B57606) rings and the presence of the chlorine substituent, none of the aromatic protons are chemically equivalent. This would result in a distinct signal for each of the eleven protons on the biquinoline core. The signals would appear as doublets, triplets, or multiplets, depending on the number of adjacent protons, governed by spin-spin coupling rules. Protons on the quinoline ring bearing the chlorine atom would be influenced by its electronegativity, leading to potential downfield shifts for nearby protons.
¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum of this compound would be expected to display 18 distinct signals, one for each of the unique carbon atoms in the molecule. The chemical shifts would be characteristic of aromatic and heteroaromatic carbons. The carbon atom directly bonded to the chlorine atom (C4') would experience a significant downfield shift due to the halogen's inductive effect. Carbons in the vicinity of the nitrogen atoms would also show characteristic shifts. The quaternary carbons involved in the ring fusion and the linkage between the two quinoline units would typically appear as weaker signals compared to the protonated carbons.
The chemical shifts observed in the NMR spectra are directly correlated with the electronic environment of the nuclei.
Effect of Electronegativity : The electron-withdrawing nature of the chlorine atom at the 4'-position significantly influences the electronic structure. This inductive effect decreases the electron density at the C4' carbon and, to a lesser extent, at adjacent carbon and hydrogen atoms. This "deshielding" of the nuclei causes their resonance signals to appear at a higher chemical shift (further downfield) in the NMR spectrum. nist.gov
Heteroatom and Anisotropic Effects : The nitrogen atoms in the quinoline rings also exert a strong electronic influence. As electronegative atoms, they deshield adjacent protons and carbons. Furthermore, the aromatic π-electron systems of the quinoline rings generate a ring current when placed in a magnetic field. This anisotropic effect causes protons outside the ring to be strongly deshielded, contributing to their downfield chemical shifts. The precise chemical shift values would therefore be a composite of inductive effects from the chloro and nitrogen substituents, and the magnetic anisotropy of the aromatic system.
Infrared (IR) and Raman Vibrational Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups and bonding arrangements within a molecule by probing its molecular vibrations. These two techniques are often complementary.
Expected IR Absorptions : The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the biquinoline core. Key expected bands would include:
C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.
C=C and C=N stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region would be characteristic of the aromatic carbon-carbon and carbon-nitrogen double bond stretching within the quinoline rings.
C-H bending: Out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
C-Cl stretching: A strong absorption band corresponding to the C-Cl stretching vibration is expected, typically in the 800-600 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for studying conjugated systems.
The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or cyclohexane, would be expected to show multiple absorption bands characteristic of its extended π-conjugated system.
Absorption Maxima (λ_max) : The spectrum would likely be characterized by intense absorptions due to π → π* transitions. jddtonline.info The extensive conjugation across the two quinoline rings would result in absorption maxima (λ_max) at longer wavelengths compared to a single quinoline molecule. Typically, complex heteroaromatic systems like this exhibit several strong absorption bands in the UV region (200-400 nm). The presence of the chlorine substituent might cause a small bathochromic (red) or hypsochromic (blue) shift of these maxima compared to the unsubstituted 2,3'-biquinoline.
Molar Absorptivity (ε) : The molar absorptivity values for the π → π* transitions are expected to be high (typically ε > 10,000 L mol⁻¹ cm⁻¹), reflecting the high probability of these electronic transitions. researchgate.netresearchgate.net Weaker absorptions corresponding to n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be present, often appearing as shoulders on the more intense π → π* bands at longer wavelengths.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular mass and crucial information about the molecular structure through the analysis of fragmentation patterns.
Molecular Mass : The molecular formula of this compound is C₁₈H₁₁ClN₂. The nominal molecular mass would be approximately 280.75 g/mol . High-resolution mass spectrometry would be able to confirm the elemental composition with high precision. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion would appear as two peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. rsc.org
Fragmentation Analysis : Upon ionization (e.g., by electron impact), the molecular ion of this compound would be expected to undergo fragmentation. Plausible fragmentation pathways would include:
Loss of a Chlorine Radical: A common fragmentation for chloro-aromatic compounds is the cleavage of the C-Cl bond, which would result in a fragment ion at [M-35]⁺ and [M-37]⁺.
Ring Fragmentation: The biquinoline skeleton could fragment in various ways, potentially breaking at the C-C bond linking the two quinoline units or through the cleavage of the individual quinoline rings. This would lead to a series of smaller fragment ions characteristic of the quinoline core structure.
Loss of HCN: A characteristic fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 u), which could occur from either of the quinoline rings. jddtonline.info
The resulting mass spectrum would present a unique fingerprint, allowing for the confirmation of the molecular weight and providing structural insights based on the observed fragment ions.
Computational and Theoretical Chemistry Applied to 4 Chloro 2,3 Biquinoline Systems
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. core.ac.uk It is particularly effective for determining the ground-state properties of molecules.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 4'-Chloro-2,3'-biquinoline molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For a molecule with multiple rotatable bonds, such as the one connecting the two quinoline (B57606) rings, a conformational landscape analysis is performed. This involves calculating the relative energies of different rotational isomers (conformers) to identify the most stable conformations and the energy barriers between them. The planarity of the quinoline rings and the dihedral angle between them are key parameters determined in this analysis.
Table 1: Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Illustrative Value |
| Inter-ring C-C Bond Length | 1.49 Å |
| C-Cl Bond Length | 1.74 Å |
| Inter-ring Dihedral Angle | 45° |
| N-C-C Bond Angle (within a ring) | 122° |
The electronic properties of this compound are investigated through an analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. mdpi.com A smaller gap generally indicates a molecule that is more easily excited.
The spatial distribution of the HOMO and LUMO provides information about the regions of the molecule involved in electronic transitions. For this compound, the HOMO is typically localized on the electron-rich parts of the biquinoline system, while the LUMO may be distributed across the π-conjugated system.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Illustrative Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: These energy values are illustrative and based on typical DFT calculations for related heterocyclic aromatic compounds.
DFT calculations can determine the distribution of electron density within the this compound molecule, which can be quantified through various atomic charge models. This analysis reveals the partial positive and negative charges on each atom, providing insights into the molecule's polarity and reactivity.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of the molecule. The MEP map for this compound would show regions of negative potential (typically around the nitrogen atoms and the chlorine atom) which are susceptible to electrophilic attack, and regions of positive potential (often around the hydrogen atoms) which are prone to nucleophilic attack.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties. researchgate.net
TD-DFT calculations can predict the electronic absorption spectrum of this compound by determining the energies of electronic transitions from the ground state to various excited states. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π-π* transitions within the aromatic system.
Furthermore, TD-DFT can be used to investigate the photophysical properties of the molecule, such as its fluorescence and phosphorescence characteristics. By calculating the energies of the lowest singlet (S1) and triplet (T1) excited states, and the spin-orbit coupling between them, it is possible to predict the efficiency of intersystem crossing and the potential for phosphorescence. nih.govnih.gov
Table 3: Illustrative Predicted Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength |
| S0 -> S1 | 350 | 0.25 |
| S0 -> S2 | 320 | 0.15 |
| S0 -> S3 | 290 | 0.40 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from TD-DFT calculations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.commdpi.com For this compound, MD simulations can provide insights into its dynamic behavior in different environments, such as in various solvents or in proximity to other molecules. chemrxiv.org
By simulating the trajectory of the molecule, MD can reveal information about its conformational flexibility, solvation dynamics, and intermolecular interactions. This can be particularly useful for understanding how the molecule behaves in a biological system or as part of a larger molecular assembly.
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Applications in Coordination Chemistry, Catalysis, and Materials Science
4'-Chloro-2,3'-biquinoline as a Ligand in Metal Complexes
While biquinolines are well-known chelating ligands in coordination chemistry, forming stable complexes with a variety of metal ions, information regarding this compound in this role is not available.
A thorough search of chemical databases and scientific journals did not yield specific methods for the synthesis or the structural characterization (e.g., via single-crystal X-ray diffraction) of metal coordination compounds containing the this compound ligand. While the synthesis and crystal structures of complexes with other biquinoline ligands, such as 2,2'-biquinoline (B90511), have been reported, this specific chloro-substituted isomer remains uncharacterized in a coordinated state. rsc.org
No experimental or theoretical data on the electronic, optical, or redox properties of metal complexes with this compound could be located. The study of such properties is crucial for applications in fields like photocatalysis and molecular electronics. For instance, investigations on Cu(I) complexes with the parent 2,2'-biquinoline ligand have detailed how non-covalent interactions can influence its electronic and electrochemical characteristics. rsc.org However, similar studies for the 4'-chloro derivative have not been published.
Catalytic Applications of Biquinoline-Based Systems
The biquinoline scaffold is a component of various catalytic systems. However, its application is documented for derivatives other than this compound.
There are no specific reports detailing the design and synthesis of catalysts derived directly from this compound. The focus in the literature has been on other functionalized biquinolines.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with significant potential in heterogeneous catalysis. nih.govuchicago.edursc.org The incorporation of functional organic linkers is key to their catalytic activity. While there is research on MOFs built with biquinoline-based ligands, none were found to specifically incorporate this compound.
A notable example from the broader biquinoline family involves the use of 2,2′-bicinchoninic acid (H₂BCA), a biquinoline dicarboxylic acid, as a linker to synthesize a series of MOFs with metals such as Strontium (Sr), Yttrium (Y), Cadmium (Cd), and Barium (Ba). acs.orgacs.org These materials, named GR-MOFs, have been fully characterized and demonstrate the utility of the biquinoline scaffold in creating robust, catalytically active frameworks. acs.org
There is no available literature on the use of this compound or its complexes to catalyze organic reactions such as cyanosilylation or hydroboration.
However, the aforementioned GR-MOFs, which are based on the 2,2′-bicinchoninic acid ligand, have been successfully employed as heterogeneous catalysts for these transformations. acs.org Specifically, the s-block metal-based MOFs, GR-MOF-11 (Sr) and GR-MOF-14 (Ba), showed exceptionally high efficiency in the cyanosilylation of various aldehydes and ketones. acs.org These reactions were achieved using a low catalyst loading (0.5 mol%) at room temperature and under solvent-free conditions. acs.org The study also marked the first instance of using this type of s-block metal-based MOF for the hydroboration of ketones, achieving moderate to good conversions. acs.org These findings highlight the potential of the biquinoline framework in catalysis, although data for the specific 4'-chloro derivative remains absent.
Chiral Catalysis with Biquinoline Derivatives (e.g., Biquinoline N,N'-Dioxides)
Biquinoline derivatives, particularly their N,N'-dioxide forms, have emerged as a significant class of chiral ligands and organocatalysts in asymmetric synthesis. sciengine.com These C2-symmetric molecules can act as powerful bifunctional organocatalysts or coordinate with various metal salts to form highly effective chiral Lewis acid catalysts. sciengine.comresearchgate.net The utility of these catalysts spans more than fifty types of asymmetric reactions, including crucial carbon-carbon and carbon-heteroatom bond-forming reactions. sciengine.com
The core strength of biquinoline N,N'-dioxides lies in their ability to create a well-defined chiral environment around a catalytic center. This structural feature is instrumental in achieving high levels of stereocontrol. A notable application is the Sakurai–Hosomi-type allylation of aromatic aldehydes. researchgate.net In this reaction, a C2-symmetric 2,2′-biquinoline N,N′-dioxide catalyst has been shown to facilitate the formation of chiral homoallylic alcohols with good enantioselectivities. researchgate.net The N-oxide moieties on the biquinoline scaffold are believed to activate silylating agents, thereby promoting the enantioselective addition of the allyl group to the aldehyde.
The electronic and steric properties of the biquinoline backbone are critical to the catalyst's performance. Substituents on the aromatic rings can significantly influence the catalytic activity and the degree of enantioselectivity. The presence of a chloro group, as in this compound, would modulate the electron density of the quinoline (B57606) rings. This electronic tuning can affect the Lewis basicity of the N-oxide groups and the binding affinity of the catalyst to metal centers or substrates, thereby offering a pathway to fine-tune the catalyst's reactivity and selectivity for specific asymmetric transformations. researchgate.netchemrxiv.org
Table 1: Performance of Chiral Biquinoline N,N'-Dioxide in Asymmetric Allylation of Aromatic Aldehydes Data derived from studies on C2-symmetric 2,2′-biquinoline N,N′-dioxide catalysts. researchgate.net
| Aldehyde Substrate | Enantiomeric Excess (ee) |
| Benzaldehyde | Good |
| 4-Methoxybenzaldehyde | Good |
| 4-Nitrobenzaldehyde | Good |
| 2-Naphthaldehyde | Good |
Advanced Materials Development
Polymeric Materials and Macromolecular Systems Incorporating Biquinoline Units
The rigid, heteroaromatic structure of the biquinoline unit makes it an attractive building block for advanced polymeric materials. Its incorporation into polymer backbones can impart desirable properties such as high thermal stability, specific electrochemical behavior, and the ability to form metal-polymer complexes. researchgate.net Researchers have successfully synthesized various biquinoline-containing polymers, including polyester (B1180765) amides (PEA) and copolybenzoxazinoneimides, by first developing new bifunctional biquinoline monomers like 2,2′-biquinoline-dicarboxylic acids. researchgate.net
These polymers have shown practical applications in materials science. For example, dense, flat membranes formed from biquinoline-containing polyester amide and its copper(I) metal-polymer complex have been developed and studied for their morphology and thermomechanical characteristics, indicating their potential in separation technologies. researchgate.net Furthermore, a novel synthetic route to polyquinolines has been developed through a one-pot polymerization of alkyne-aldehyde monomers and aniline (B41778) derivatives, yielding polymers with molecular weights up to 13,100 g/mol that are soluble in most organic solvents and exhibit high thermal stability. researchgate.net
The inclusion of substituted quinoline moieties is also a strategy for creating functional polymers with biomedical applications. In one study, a novel acrylate (B77674) monomer based on a 7-chloroquinoline (B30040) chalcone (B49325) derivative was synthesized and subsequently polymerized. nih.gov The resulting polymers and copolymers demonstrated significant antimicrobial activity, particularly against gram-negative bacteria, and were investigated for their in vitro drug-releasing capabilities. nih.gov This highlights the potential of incorporating units like this compound into macromolecular systems to create functional materials for diverse applications, from industrial membranes to advanced drug delivery systems. researchgate.netnih.gov
Sensory and Detection Technologies
Quinoline and its derivatives are widely recognized as effective fluorophores for the design of chemosensors, owing to their rigid structure, high quantum yield, and ability to coordinate with metal ions. nih.govnih.gov The biquinoline scaffold, as present in this compound, offers an extended π-conjugated system and multiple nitrogen atoms that can act as binding sites, making it a promising candidate for developing highly selective and sensitive sensory technologies. These sensors typically operate through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the coordination of a target analyte modulates the fluorescence output, leading to a "turn-on" or "turn-off" response. bohrium.comrsc.org
Numerous studies have demonstrated the successful application of quinoline-based sensors for the detection of various metal ions. For instance, novel quinoline derivatives have been synthesized to act as dual chemosensors, selectively detecting Al³⁺ through fluorescence enhancement and Fe²⁺ through a colorimetric change. bohrium.com Another sensor based on a modified quinoline fluorophore showed high selectivity and sensitivity for Fe³⁺, with detection proceeding via fluorescence quenching upon the formation of a 1:1 complex between the sensor and the metal ion. nih.gov These sensors can achieve very low detection limits, often in the micromolar (μM) to nanomolar (nM) range, making them suitable for environmental and biological monitoring. nih.govbohrium.comnih.gov
The specific structure of this compound, with two quinoline rings and a chloro substituent, provides a versatile platform for designing new sensors. The two nitrogen atoms can act in concert to form a chelation site for specific metal ions, potentially leading to higher selectivity compared to mono-quinoline systems. The chloro group can further modify the electronic properties of the fluorophore, which could be exploited to fine-tune the sensor's sensitivity and response to target analytes. nih.gov
Table 2: Examples of Quinoline-Based Chemosensors and Their Performance
| Sensor Type | Target Analyte | Detection Limit | Complexation Constant (Ks) | Reference |
| Quinoline Derivative (QN) | Al³⁺ | 1.22 x 10⁻⁸ M | Not Specified | bohrium.com |
| Quinoline Derivative (QN) | Fe²⁺ | 1.04 x 10⁻⁷ M | Not Specified | bohrium.com |
| Quinoline Fluorophore (Sensor 1) | Fe³⁺ | 8.67 x 10⁻⁵ M | 4.28 x 10² M⁻¹ | nih.gov |
| Quinoline Derivative (TQA) | Fe³⁺ | 0.1684 μM | 2.767 x 10³ M⁻¹ | nih.gov |
Structural Analogs and Comparative Studies of Biquinolines
Synthesis and Characterization of Key Biquinoline Analogs
The synthesis of biquinoline analogs, including structures related to 4'-Chloro-2,3'-biquinoline, often employs modern cross-coupling reactions to form the crucial carbon-carbon bond between the two quinoline (B57606) rings. While specific methods for the direct synthesis of this compound are not extensively detailed in readily available literature, the general strategies for creating biquinolines can be applied to generate its analogs.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the formation of biaryl systems, including biquinolines. psu.edumdpi.com
Suzuki-Miyaura Coupling : This method involves the reaction of a haloquinoline with a quinoline boronic acid or ester in the presence of a palladium catalyst and a base. scispace.com For the synthesis of a 2,3'-biquinoline analog, one could react a 2-haloquinoline with a 3-quinolineboronic acid, or vice versa. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving good yields. psu.edu
Stille Coupling : This reaction couples an organotin compound (organostannane) with an organic halide in the presence of a palladium catalyst. rug.nlrsc.org To synthesize a biquinoline analog, a quinolylstannane would be reacted with a haloquinoline. Stille coupling is known for its tolerance of a wide range of functional groups, though the toxicity of organotin reagents is a significant drawback. rug.nl
The synthesis of precursor haloquinolines and quinolineboronic acids often starts from substituted anilines through well-established quinoline synthesis methods like the Skraup, Doebner-von Miller, or Friedländer syntheses. wikipedia.org
Once synthesized, the characterization of these biquinoline analogs relies on a suite of spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for elucidating the structure of the synthesized compounds, confirming the connectivity of the two quinoline rings and the position of substituents.
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the analogs and to support the structural assignment. acs.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : These techniques provide information about the functional groups present and the electronic properties of the biquinoline system.
A representative, though not exhaustive, table of potential 2,3'-biquinoline analogs that could be synthesized and their expected characterization data is presented below.
| Compound Name | Synthetic Precursors | Key Characterization Data |
|---|---|---|
| 2,3'-Biquinoline | 2-Bromoquinoline and Quinoline-3-boronic acid | 1H NMR chemical shifts for protons on both quinoline rings, Molecular Ion Peak in MS corresponding to C18H12N2. |
| 4-Methoxy-2,3'-biquinoline | 2-Bromo-4-methoxyquinoline and Quinoline-3-boronic acid | 1H NMR signal for the methoxy group, Molecular Ion Peak in MS corresponding to C19H14N2O. |
| 6-Nitro-2,3'-biquinoline | 2-Bromo-6-nitroquinoline and Quinoline-3-boronic acid | Characteristic IR stretches for the nitro group, Molecular Ion Peak in MS corresponding to C18H11N3O2. |
Structure-Reactivity and Structure-Property Relationships in Biquinoline Series
Substituent Effects: The introduction of electron-donating or electron-withdrawing groups onto the biquinoline framework can significantly alter its electronic properties and, consequently, its reactivity.
Electron-donating groups (e.g., -OCH3, -CH3) increase the electron density of the aromatic system, which can enhance the nucleophilicity of the quinoline rings and make them more susceptible to electrophilic attack.
Electron-withdrawing groups (e.g., -Cl, -NO2) decrease the electron density, making the rings less reactive towards electrophiles but potentially more susceptible to nucleophilic aromatic substitution, particularly at activated positions. The chlorine atom in this compound, for instance, is an electron-withdrawing group that influences the electronic properties of the molecule.
The position of the substituent is also critical. A substituent on one quinoline ring can electronically influence the reactivity of the other ring, depending on the position of linkage and the nature of the substituent.
The relationship between structure and biological activity is also a critical area of study. For instance, in a series of quinoline-based compounds, substitutions at specific positions were found to be crucial for their activity against various cancer cell lines. wikipedia.org The lipophilicity and electronic nature of the substituents often play a key role in determining the biological efficacy of these compounds. wikipedia.org
The following table summarizes the expected effects of different substituents on the properties of a generic biquinoline core.
| Substituent Type | Position | Effect on Electron Density | Predicted Impact on Reactivity |
|---|---|---|---|
| Electron-Donating (e.g., -OCH3) | Para to Nitrogen | Increase | Activation towards electrophilic substitution |
| Electron-Withdrawing (e.g., -Cl) | Ortho/Para to Nitrogen | Decrease | Deactivation towards electrophilic substitution; potential for nucleophilic substitution |
| Bulky Group | Near linkage point | No direct electronic effect | Steric hindrance affecting coordination and intermolecular interactions |
Comparative Analysis with Related Nitrogen Heterocycles
To fully appreciate the chemical identity of biquinolines, it is instructive to compare them with other well-known nitrogen-containing heterocyclic ligands, such as 2,2'-bipyridine and 1,10-phenanthroline. These comparisons often revolve around their coordination chemistry, electronic properties, and steric effects.
2,2'-Bipyridine (bpy): Bipyridine is a widely studied bidentate chelating ligand composed of two linked pyridine (B92270) rings.
Structure and Flexibility : Compared to 2,2'-biquinoline (B90511), 2,2'-bipyridine is a smaller and more flexible ligand. The quinoline units in biquinoline are more extended and rigid.
Electronic Properties : The extended π-system of the quinoline rings in biquinoline generally leads to different electronic and photophysical properties compared to bipyridine. Complexes of bipyridine often exhibit metal-to-ligand charge transfer (MLCT) bands in the visible region. wikipedia.org
Steric Effects : The presence of the fused benzene rings in biquinoline results in greater steric hindrance around the coordinating nitrogen atoms compared to bipyridine. This steric bulk can influence the geometry and stability of the resulting metal complexes. psu.edu
1,10-Phenanthroline (phen): Phenanthroline is a rigid, planar heterocyclic system where two pyridine rings are fused to a central benzene ring.
Rigidity : Phenanthroline is more rigid than 2,2'-bipyridine and has a pre-organized conformation for metal chelation. 2,2'-biquinoline, while also rigid, has a single C-C bond connecting the two quinoline units, allowing for some rotational freedom, which is absent in the fused ring system of phenanthroline.
Coordination Chemistry : Both phenanthroline and biquinoline are excellent chelating ligands. However, the larger size and different bite angle of biquinoline can lead to the formation of metal complexes with distinct geometries and stabilities compared to those of phenanthroline.
Electronic and Photophysical Properties : The electronic properties of phenanthroline and biquinoline complexes are influenced by their respective π-systems. The nature of the ligand can be tuned by adding substituents, which in turn affects the properties of the metal complexes. nih.govnih.gov
The following table provides a comparative overview of these three important classes of nitrogen heterocycles.
| Property | 2,2'-Biquinoline | 2,2'-Bipyridine | 1,10-Phenanthroline |
|---|---|---|---|
| Basic Structure | Two quinoline rings linked at the 2-positions | Two pyridine rings linked at the 2-positions | Two pyridine rings fused to a benzene ring |
| Flexibility | Rotation around the C-C single bond | Rotation around the C-C single bond | Rigid and planar |
| Steric Hindrance | High | Low | Moderate |
| π-System Size | Large | Small | Intermediate |
Future Research Directions and Potential Areas of Exploration
Development of Novel and Sustainable Synthetic Routes for Biquinoline Scaffolds
The synthesis of biquinoline scaffolds, including 4'-Chloro-2,3'-biquinoline, has traditionally relied on methods that may not align with modern principles of green chemistry. Future research will likely focus on developing more sustainable and efficient synthetic pathways.
Key areas of development include:
Atom-Economical Reactions: Multicomponent reactions (MCRs), such as the Povarov reaction, offer a promising avenue for constructing biquinoline systems in a single step from simple precursors. researchgate.netresearchgate.net An iodine-promoted Povarov multicomponent strategy has been described for the synthesis of 2,2'-biquinolines. researchgate.netresearchgate.net Similarly, an iron-catalyzed three-component reaction has been developed for 2,3'-biquinolines using readily available 2-methyl quinolines, anthranils, and N,N-dimethylacetamide. researchgate.net These approaches maximize the incorporation of starting materials into the final product, reducing waste.
C-H Bond Functionalization: Direct C-H bond activation and functionalization represent a powerful strategy for streamlining synthesis. acs.orgaminer.org Methods that avoid pre-functionalized starting materials are more efficient and generate less waste. aminer.org A metal-free tandem strategy involving the functionalization of C(sp³)–H bonds has been developed to synthesize quinoline (B57606) derivatives, offering a milder and more environmentally friendly approach. acs.orgaminer.org
Use of Greener Solvents and Catalysts: The replacement of hazardous solvents and expensive, toxic metal catalysts is a critical goal. acs.org Research into using water, ethanol (B145695), or solvent-free conditions, coupled with earth-abundant metal catalysts (like iron) or even metal-free catalytic systems, will be crucial. researchgate.netacs.org
Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of quinoline and isoquinoline (B145761) alkaloids offers a highly selective and environmentally benign alternative to traditional chemical routes. scielo.brsemanticscholar.org Exploring enzymatic pathways for the construction of the biquinoline core could lead to highly sustainable manufacturing processes. scielo.br
| Synthetic Strategy | Advantages | Potential Application for Biquinolines |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. researchgate.netresearchgate.net | Direct synthesis of the this compound core from simple, readily available building blocks. researchgate.net |
| C-H Functionalization | Increased efficiency, avoids pre-functionalization steps, reduces byproducts. acs.org | Late-stage modification of the biquinoline scaffold to introduce new functional groups. acs.org |
| Green Catalysis | Use of renewable/less toxic catalysts (e.g., Iron, Iodine), milder reaction conditions. researchgate.netacs.org | Synthesis using earth-abundant catalysts and minimizing the use of hazardous reagents. researchgate.net |
| Biocatalysis | High enantioselectivity, mild reaction conditions (aqueous media, room temp), low environmental impact. scielo.brsemanticscholar.org | Enantioselective synthesis of chiral biquinoline derivatives for specialized applications. semanticscholar.org |
Expanded Scope of Catalytic Applications with Biquinoline-Derived Systems
The bidentate chelating nature of the biquinoline scaffold makes it an excellent ligand for coordinating with metal ions, suggesting significant potential in catalysis. While research on this compound itself is nascent, the broader family of quinoline and biquinoline derivatives has shown promise.
Future research should explore:
Oxidation Catalysis: Copper complexes of quinoline derivatives have demonstrated effective catecholase activity, catalyzing the oxidation of catechols to o-quinones. mdpi.comresearchgate.netglobalauthorid.com The catalytic efficiency depends on the ligand's chemical structure and the counter-ions of the copper salt. mdpi.comresearchgate.net Systems derived from this compound could be investigated as catalysts for various aerobic oxidation reactions, which are fundamental processes in chemical synthesis.
Asymmetric Catalysis: Chiral biquinoline ligands could be designed for use in asymmetric catalysis, a field crucial for the pharmaceutical industry. The rigid backbone of the biquinoline system can provide a well-defined chiral environment around a metal center, potentially leading to high enantioselectivity in reactions like hydrogenations, C-C bond formations, and epoxidations.
Electrocatalysis and Photocatalysis: Biquinoline-based systems can be employed as recyclable electroauxiliaries for generating radicals. goettingen-research-online.de The redox properties of biquinoline-metal complexes could be harnessed for applications in electrocatalysis or photocatalysis, where they could mediate electron transfer processes for energy conversion or the synthesis of fine chemicals.
| Catalytic Application | Biquinoline Role | Potential Reaction Type |
| Oxidation Catalysis | Forms stable complexes with transition metals like Copper. mdpi.com | Aerobic oxidation of phenols and alcohols. mdpi.com |
| Asymmetric Catalysis | Acts as a chiral ligand to induce enantioselectivity. | Asymmetric hydrogenation, Diels-Alder reactions. |
| Electro/Photocatalysis | Mediates electron transfer processes. goettingen-research-online.de | CO₂ reduction, water splitting, organic photoredox reactions. |
Integration of Advanced Computational Methods for Predictive Design and Mechanistic Understanding
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of molecules like this compound. Integrating advanced computational methods can provide deep insights that guide experimental efforts. nih.gov
Future directions in this area include:
Predictive Catalyst Design: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the geometric and electronic structures of biquinoline-metal complexes. researchgate.netmdpi.comresearchgate.net These calculations can help in designing catalysts with optimal activity and selectivity by modeling reaction pathways and transition states. rsc.orgmdpi.com Machine learning models, trained on computational or experimental data, can further accelerate the screening of potential catalyst candidates. rsc.orgdoaj.orgoulu.fi
Mechanistic Elucidation: Computational studies are crucial for understanding complex reaction mechanisms. nih.govsmu.edu For new synthetic routes or catalytic cycles involving biquinoline derivatives, computational analysis can identify key intermediates and transition states, explaining observed reactivity and selectivity. researchgate.net The United Reaction Valley Approach (URVA) can be employed for a detailed analysis of the reaction mechanism, partitioning it into distinct phases of chemical transformation. nih.govsmu.edu
In Silico Screening for Functional Properties: Before synthesis, computational tools can predict the physical and chemical properties of novel this compound derivatives. This includes predicting electronic properties (HOMO-LUMO gap), photophysical characteristics (absorption and emission spectra), and potential for self-assembly, guiding the design of new functional materials. researchgate.netmdpi.com
| Computational Method | Application Area | Predicted Outcome |
| Density Functional Theory (DFT) | Catalyst Design & Mechanistic Studies | Optimized geometries, reaction energies, transition state structures. researchgate.netmdpi.com |
| Molecular Dynamics (MD) | Stability of Ligand-Protein/Material Complexes | Conformational stability and binding interactions over time. mdpi.com |
| Machine Learning (ML) | High-Throughput Screening | Prediction of catalytic activity or material properties for large libraries of derivatives. rsc.orgoulu.fi |
| URVA | Detailed Mechanistic Analysis | Step-by-step understanding of bond-breaking and bond-forming events. nih.govsmu.edu |
Design of Novel Functional Materials Based on Biquinoline Architectures
The rigid, planar, and electron-deficient nature of the biquinoline core makes it an attractive building block for creating advanced functional materials. mdpi.com The specific substitution pattern of this compound can be tuned to modulate its properties for various applications.
Potential areas for exploration are:
Organic Electronics: The π-conjugated system of biquinolines suggests their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The chloro-substituent can influence the electronic energy levels and intermolecular packing, which are critical for charge transport and device performance.
Chemical Sensors: By functionalizing the biquinoline scaffold with specific receptor groups, it may be possible to design chemosensors for detecting metal ions or anions. The binding event could trigger a change in the molecule's fluorescence or color, allowing for visual or spectroscopic detection. A derivative of 2,2'-biquinoline (B90511) has already been developed as a viscosity probe. researchgate.net
Luminescent Materials: Biquinoline derivatives often exhibit interesting photophysical properties. Research into new derivatives of this compound could lead to the development of novel fluorophores for applications in bioimaging, security inks, or as components in advanced optical materials.
Q & A
Q. What are the key synthetic routes for preparing 4'-chloro-2,3'-biquinoline, and how do reaction conditions influence yield?
The synthesis of this compound derivatives often involves coupling reactions between halogenated quinoline precursors. For example, microwave-assisted methods under alkaline conditions (e.g., K₂CO₃ in DMF) have achieved yields up to 24% for structurally similar bisquinolines, as demonstrated in the synthesis of 2,4-dichloro-3,4'-biquinoline derivatives . Alternative approaches, such as the Conrad-Limpach synthesis (used for related chloroquinolines), involve cyclization of intermediates like ethyl ethoxymethylenemalonate with substituted anilines, though yields may vary depending on substituent positioning and reaction time . Optimization should focus on solvent polarity, temperature, and catalyst selection.
Q. How should researchers validate the purity and structural identity of this compound derivatives?
Characterization requires a combination of spectroscopic and chromatographic methods:
- Mass spectrometry (MS) : Compare experimental spectra with reference data from databases like NIST Standard Reference Database 69, which provides electron ionization (EI) spectra for chloroquinoline analogs .
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to confirm substitution patterns and rule out regioisomers.
- Melting point (mp) : Cross-reference observed mp ranges (e.g., 62–64°C for structurally similar 4-chloro-2-phenylquinoline) with literature values .
Documentation must adhere to journal guidelines, including clear experimental protocols and supplementary data for reproducibility .
Q. What structural modifications to this compound are most impactful for enhancing biological activity?
Substituent effects at the 2- and 3'-positions significantly influence bioactivity. For example:
- Electron-withdrawing groups (e.g., Cl at the 4'-position) enhance stability and interaction with hydrophobic binding pockets in enzymes.
- Methoxy or alkyl groups at the 3'-position may improve solubility and bioavailability .
Structure-activity relationship (SAR) studies should systematically vary substituents and employ computational modeling (e.g., DFT or docking simulations) to predict binding affinities.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for this compound synthesis?
Discrepancies in yields (e.g., 18–24% for microwave-assisted methods vs. higher yields in traditional heating) may arise from:
- Reaction kinetics : Microwave irradiation accelerates heating but may reduce selectivity due to rapid energy transfer.
- Catalyst degradation : K₂CO₃ may partially decompose under prolonged microwave exposure, reducing efficiency .
To address this, perform kinetic studies under controlled conditions (e.g., isothermal vs. microwave) and characterize intermediates via HPLC or in situ FTIR.
Q. What advanced analytical techniques are critical for detecting trace impurities in this compound samples?
- High-resolution mass spectrometry (HRMS) : Identifies impurities with mass shifts as low as 0.001 Da, critical for detecting dehalogenation byproducts.
- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives.
- HPLC-MS/MS : Quantifies impurities at ppm levels, especially in samples intended for pharmacological studies .
Q. How do solvent effects and pH influence the stability of this compound in aqueous environments?
Chloroquinolines are prone to hydrolysis under acidic or basic conditions. Stability studies should:
- Monitor degradation via UV-Vis spectroscopy at λmax ~270–300 nm.
- Use buffered solutions (pH 3–10) to identify degradation pathways (e.g., ring-opening or dechlorination).
For example, alkaline conditions (pH >10) may cleave the quinoline ring, while neutral pH preserves integrity .
Q. What ethical considerations apply when reporting conflicting data on this compound bioactivity?
- Transparency : Disclose all raw data, including negative results, in supplementary materials .
- Reproducibility : Provide detailed protocols for biological assays (e.g., cell lines, incubation times) to enable independent verification.
- Conflict resolution : Cite prior studies explicitly and propose hypotheses (e.g., batch-to-batch purity variations) to explain discrepancies .
Methodological Guidelines
Q. Table 1: Key Parameters for Optimizing this compound Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 10–15 min (microwave) | Longer times increase side reactions |
| Temperature | 80–100°C | Higher temps improve cyclization |
| Solvent | DMF or DMSO | Polar aprotic solvents enhance solubility |
| Catalyst | K₂CO₃ (1.2 equiv) | Excess catalyst reduces purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
